![molecular formula C20H19N3O4 B12501503 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid](/img/structure/B12501503.png)

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-Foto-Leucina: es un aminoácido leucina protegido con Fmoc que contiene diazirina y un fotoentrecruzador multifuncional. Se utiliza en la síntesis de péptidos y en el etiquetado de fotoafinidad, lo que permite el estudio de los objetivos celulares y las interacciones proteína-proteína tras la irradiación con luz UV .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Fmoc-L-Foto-Leucina se sintetiza mediante una serie de reacciones químicas que implican la incorporación de un grupo diazirina al aminoácido leucina. El grupo Fmoc (9H-fluoren-9-ilmetoxicarbonilo) se utiliza para proteger el grupo amino durante el proceso de síntesis. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y reactivos como el triisopropilsilano y el 4,4′-azipentanoato de succinimida .

Métodos de producción industrial: La producción industrial de Fmoc-L-Foto-Leucina implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso incluye técnicas de síntesis de péptidos en fase sólida (SPPS), en las que el compuesto se construye paso a paso sobre un soporte sólido, seguido de la purificación y caracterización .

Análisis De Reacciones Químicas

Tipos de reacciones: Fmoc-L-Foto-Leucina sufre diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El grupo Fmoc puede eliminarse en condiciones básicas, lo que permite una mayor funcionalización del aminoácido.

Reactivos y condiciones comunes:

Fotoactivación: Irradiación con luz UV (∼360 nm).

Desprotección de Fmoc: Piperidina o 4-metilpiperidina en disolventes orgánicos.

Principales productos formados:

Fotoactivación: Adctos covalentes con las moléculas diana.

Desprotección de Fmoc: Grupo amino libre para reacciones posteriores.

Aplicaciones Científicas De Investigación

Química: Fmoc-L-Foto-Leucina se utiliza en la síntesis de péptidos y sondas de moléculas pequeñas. Permite la incorporación de sitios de fotoentrecruzamiento en los péptidos, lo que facilita el estudio de las interacciones proteína-proteína y los mecanismos celulares .

Biología: En la investigación biológica, Fmoc-L-Foto-Leucina se utiliza para el etiquetado de fotoafinidad para identificar y estudiar las interacciones proteicas y los objetivos celulares. Ayuda a comprender la función de las proteínas y sus interacciones dentro de la célula .

Medicina: El compuesto se utiliza en la investigación de descubrimiento de fármacos para identificar y validar objetivos moleculares. Ayuda en el desarrollo de nuevos agentes terapéuticos al proporcionar información sobre las interacciones entre los fármacos y sus objetivos .

Industria: Fmoc-L-Foto-Leucina se utiliza en el desarrollo de herramientas de diagnóstico y biosensores. Sus propiedades de fotoentrecruzamiento permiten la creación de sondas estables y específicas para detectar biomoléculas .

Mecanismo De Acción

Mecanismo: Fmoc-L-Foto-Leucina ejerce sus efectos mediante la fotoactivación. Tras la irradiación con luz UV, el grupo diazirina forma una especie carbeno reactiva que puede unirse covalentemente a las moléculas adyacentes. Esta unión covalente permite la captura e identificación de proteínas y otras biomoléculas que interactúan .

Objetivos moleculares y vías: El compuesto se dirige a las proteínas y otras biomoléculas dentro de la célula. Se utiliza para estudiar las interacciones proteína-proteína, las modificaciones postraduccionales y las vías de señalización celular .

Comparación Con Compuestos Similares

Compuestos similares:

Fmoc-L-Foto-Metionina: Otro aminoácido protegido con Fmoc que contiene diazirina utilizado para el fotoentrecruzamiento.

Fmoc-L-Foto-Fenilalanina: Similar a Fmoc-L-Foto-Leucina pero con un esqueleto de fenilalanina.

Fmoc-L-Foto-Prolina: Un aminoácido prolina protegido con Fmoc que contiene diazirina utilizado para aplicaciones similares.

Singularidad: Fmoc-L-Foto-Leucina es única debido a su esqueleto de leucina, que proporciona interacciones hidrófobas específicas y propiedades estructurales. Su grupo diazirina permite un fotoentrecruzamiento eficiente, lo que lo convierte en una herramienta valiosa para estudiar las interacciones proteicas y los mecanismos celulares .

Propiedades

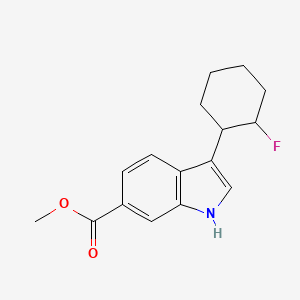

Fórmula molecular |

C20H19N3O4 |

|---|---|

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |

InChI |

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25) |

Clave InChI |

GDWMJFRPAHGSDU-UHFFFAOYSA-N |

SMILES canónico |

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)

![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)

![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B12501454.png)

![1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12501462.png)

![N-[4-(glycylamino)phenyl]furan-2-carboxamide](/img/structure/B12501474.png)

![Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501476.png)

![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)